1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dioxa-9-azaspiro[55]undecan-9-yl(9H-xanthen-9-yl)methanone is a complex organic compound characterized by its spirocyclic structure
Méthodes De Préparation
The synthesis of 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone typically involves multiple steps. One common synthetic route includes the use of olefin metathesis reactions facilitated by a Grubbs catalyst. This method, although effective, can be complex and costly.
Analyse Des Réactions Chimiques
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, making it a promising candidate for antituberculosis drugs.
Material Science: Its unique spirocyclic structure lends itself to applications in the development of new materials with specific mechanical and chemical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as the MmpL3 protein in Mycobacterium tuberculosis. This interaction inhibits the protein’s function, disrupting essential biological processes within the bacteria and leading to its death . The compound’s spirocyclic structure is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone can be compared with other spirocyclic compounds, such as:
1-oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the xanthene moiety, which may affect its biological activity and applications.
4-piperidone propylene ketal:
The uniqueness of this compound lies in its specific combination of the spirocyclic scaffold and the xanthene moiety, which imparts distinct chemical and biological properties.
Activité Biologique
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone is a complex organic compound with a distinctive spirocyclic structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications against various diseases, including cancer and tuberculosis.
Chemical Structure and Properties
The molecular formula for this compound is C22H23NO4, with a molecular weight of approximately 365.4 g/mol. The compound features a unique spirocyclic core that contributes to its biological activity by enabling interactions with specific molecular targets.
Property | Value |
---|---|
Molecular Formula | C22H23NO4 |
Molecular Weight | 365.4 g/mol |
IUPAC Name | This compound |
CAS Number | 1351632-42-2 |
The mechanism of action of this compound primarily involves its interaction with specific proteins, such as the MmpL3 protein in Mycobacterium tuberculosis. Inhibition of MmpL3 disrupts essential biological processes within the bacteria, leading to its death and making it a promising candidate for antituberculosis drugs .
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibition properties. For instance, related spirocyclic compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which is implicated in various physiological processes including inflammation and pain modulation .
Case Studies
- Antituberculosis Activity : A study demonstrated that derivatives of 1,5-dioxa-9-azaspiro[5.5]undecan exhibited notable activity against Mycobacterium tuberculosis. The lead compound was shown to significantly lower serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis, suggesting its therapeutic potential in chronic kidney diseases as well .
- Cancer Research : Preliminary studies suggest that this compound may also exhibit anticancer properties due to its ability to modulate cellular pathways involved in tumor growth and metastasis. Further investigations are required to elucidate these effects fully.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
1-Oxa-4,9-diazaspiro[5.5]undecane | Potent sEH inhibitor | Exhibits oral bioavailability |
(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan) | Potential enzyme inhibitor | Unique spirocyclic structure |
1-Oxa-9-azaspiro[5.5]undecane derivatives | Antituberculosis activity | Similar scaffold but different substituents |
Synthesis Methods
The synthesis of 1,5-dioxa-9-azaspiro[5.5]undecan typically involves complex multi-step reactions including olefin metathesis facilitated by Grubbs catalysts. This process allows for the formation of the spirocyclic structure which is crucial for its biological activity .
Propriétés
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(23-12-10-22(11-13-23)25-14-5-15-26-22)20-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)20/h1-4,6-9,20H,5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZNBKTXDZWHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.